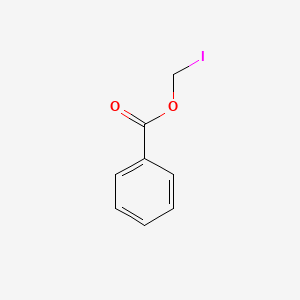

Iodomethyl Benzoate

Katalognummer B2834971

Molekulargewicht: 262.046

InChI-Schlüssel: KCQMUFYIGUHOMQ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08841257B2

Procedure details

Synthesis of pentachlorophenyl (E)-3-[4-[bis(4-fluorobenzoyloxymethoxyphosphinyl)difluoromethyl]phenyl]-but-2-enoate (6b1 R1=4-Fluorobenzoyloxymethyl) NaOH (80 mg, 2.0 mmol) in 2 mL of H2O was added dropwise to a stirred suspension of pentachlorophenyl (E)-3-(4-phosphonyldifluoromethyphenyl) but-2-enoate (500 mg, 0.92 mmol) in 5 mL of H2O. When the mixture became clear (pH˜9), AgNO3 (510 mg, 3.0 mmol) was added. After 2 h at 4° C. the gray precipitate was collected by filtration, dried over P2O5 in vacuo, and pulverized in a mortar and pestle. The powder (400 mg) was suspended in dry toluene (10 mL) and iodomethyl 4-fluorobenzoate (290 mg, 1.03 mmol) was added and stirred for 48 h at room temperature. After filtration the solvent was removed in vacuo and the crude product was purified by silica gel column chromatography eluting with 30% EtOAc-hexanes to give colorless oil. Yield 290 mg, (61%). 1H NMR (300 MHz, CDCl3): δ 2.49 (s, 3H), 5.87 (m, 4H), 6.3 (s, 1H), 7.01 (m, 4H), 7.45 (d, J=8.4 Hz, 2H), 7.54 (d, J=8.4 Hz, 2H), 7.94 (m, 4H). 13C NMR (75 MHz, CDCl3): δ 18.3, 82.5, 82.8, 115.0, 115.7, 116.1, 124.5, 126.7, 127.9, 131.4, 132.0, 132.7, 132.9, 144.2, 161.6, 163.6, 164.7, 168.1. HRMS (M+H) calc, 844.9272; found, 844.9278.

[Compound]

Name

pentachlorophenyl (E)-3-[4-[bis(4-fluorobenzoyloxymethoxyphosphinyl)difluoromethyl]phenyl]-but-2-enoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

pentachlorophenyl (E)-3-(4-phosphonyldifluoromethyphenyl) but-2-enoate

Quantity

500 mg

Type

reactant

Reaction Step Two

Name

iodomethyl 4-fluorobenzoate

Quantity

290 mg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].F[C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][I:12])=[O:9])=[CH:6][CH:5]=1>O.[N+]([O-])([O-])=O.[Ag+]>[C:8]([O:10][CH2:11][I:12])(=[O:9])[C:7]1[CH:13]=[CH:14][CH:4]=[CH:5][CH:6]=1 |f:0.1,4.5|

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

pentachlorophenyl (E)-3-(4-phosphonyldifluoromethyphenyl) but-2-enoate

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

iodomethyl 4-fluorobenzoate

|

|

Quantity

|

290 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C(=O)OCI)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

510 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ag+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 48 h at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After 2 h at 4° C. the gray precipitate was collected by filtration

|

|

Duration

|

2 h

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over P2O5 in vacuo

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was purified by silica gel column chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 30% EtOAc-hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give colorless oil

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |